(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile
Overview
Description
(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile is a useful research compound. Its molecular formula is C15H10N2O and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.079312947 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemosensors for pH Detection
- A derivative of the compound, 2-{2-[4-(dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile (DPM), was designed and synthesized for intramolecular charge transfer (ICT) chemosensors to detect low pH values. The sensor exhibited a pH-dependent ratiometric absorption property and a reversible color change from yellow to colorless with increasing acid concentration, indicating its potential as a pH sensor (Kim, Kim, & Kim, 2014).
2. Optical and Fluorescence Properties
- Studies on malononitrile derivatives, including those similar to (2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile, have been conducted to investigate their optical properties. These compounds have been shown to exhibit strong intramolecular charge transfer absorption bands and fluorescence emissions, making them useful in photophysical applications (Zhao, Xiao, Wu, & Fang, 2007).
3. Electroluminescence and Photovoltaic Properties
- Research on conjugated polymers containing a 2-pyran-4-ylidene-malononitrile derivative revealed significant electroluminescence and photovoltaic properties. These findings suggest potential applications in light-emitting devices and solar cells (Lee & Liu, 2010).
4. Luminescent Properties for Organic Light-Emitting Diodes
- Non-symmetric styryl derivatives of 2(2,6-substituted-4H-pyran-4-ylidene)-malononitrile have been synthesized and studied for their spectral properties, showing potential for use in organic light-emitting diodes (OLEDs) (Zarins, Jubels, & Kokars, 2011).
5. Aggregation-Induced Emission Enhancement
- The methylation of TPA-DCM, a compound similar to this compound, transforms its emission behavior, leading to aggregation-induced emission (AIE) and enhanced near-infrared emission. This discovery opens up new avenues for designing materials with specific optical properties (Yan, Laine, & Liu, 2019).
Mechanism of Action
Target of Action
It’s known that this compound is used as a dye intermediate and in the synthesis of electrooptical chromophores .
Mode of Action
It’s known that the compound is involved in organic base catalyzed knoevenagel reactions . This reaction is a form of condensation reaction, which typically involves the reaction of an aldehyde or ketone with a compound containing an acidic proton, resulting in the formation of a carbon-carbon double bond.
Biochemical Pathways
It’s known that the compound is used in the synthesis of benzimidazole compounds under light irradiation , suggesting that it may play a role in photochemical reactions.
Result of Action
It’s known that the compound is used in the synthesis of benzimidazole compounds under light irradiation , suggesting that it may have a role in photochemical reactions.
Action Environment
It’s known that the compound is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation . It’s also known that the compound should be stored in a cool, dark, well-ventilated place .
Safety and Hazards
Properties
IUPAC Name |
2-(2-methyl-6-phenylpyran-4-ylidene)propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-7-13(14(9-16)10-17)8-15(18-11)12-5-3-2-4-6-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDHLZDDQIUVAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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